molecular formula C16H18N6O2 B2467338 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1058433-13-8

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2467338
CAS No.: 1058433-13-8
M. Wt: 326.36
InChI Key: SCXBZNCWHRXTNU-UHFFFAOYSA-N
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Description

The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide generally involves the following steps:

  • Formation of Triazolopyrimidine Core: : The key intermediate, 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is synthesized via a cyclization reaction starting from suitable precursors such as ethyl ester derivatives and amino-substituted pyrimidines.

  • Acylation Reaction: : The acylation of the triazolopyrimidine core with N-(4-methylbenzyl)acetyl chloride under mild conditions, typically using a base like triethylamine, forms the final product.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Large-scale production may involve:

  • Continuous Flow Chemistry: : To improve reaction control and efficiency.

  • Catalysis: : Utilizing specific catalysts to enhance reaction rates and selectivity.

  • Purification: : Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide: undergoes various reactions, including:

  • Oxidation and Reduction: : The compound's functional groups allow for oxidation and reduction reactions under suitable conditions.

  • Substitution Reactions: : Various substitution reactions at the triazole and pyrimidine rings, facilitated by their electronic properties.

Common Reagents and Conditions:
  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: : Employs reducing agents such as sodium borohydride.

  • Substitution: : Conditions include Lewis acids like aluminum chloride or solvents like dimethylformamide.

Major Products Formed: The reactions typically yield derivatives of the parent compound with modifications at the ethyl, oxo, and benzyl positions, leading to diverse functionalities and enhanced properties.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.

Biology: The biological applications involve studying its interaction with biological macromolecules. Research often explores its potential as an inhibitor or activator of specific enzymes or receptors due to its structural mimicry of natural ligands.

Medicine: Medically, the compound is under investigation for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing inhibitors for certain disease-related enzymes.

Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure provides properties that can enhance the performance of industrial products.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-benzylacetamide: : Lacks the methyl substitution on the benzyl group.

  • 2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide: : Contains a methyl substitution at a different position on the triazole ring.

  • 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylphenyl)acetamide: : Features a phenyl ring instead of a benzyl group.

Uniqueness: The uniqueness of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide lies in the specific substitutions on its triazolopyrimidine core and benzyl group, which confer distinct properties in terms of reactivity, biological activity, and binding affinity compared to its analogs.

There you go! A deep dive into the fascinating world of this compound. What do you think?

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-22-15-14(19-20-22)16(24)21(10-18-15)9-13(23)17-8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBZNCWHRXTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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